

An In-depth Technical Guide to the Physicochemical Properties of Gallacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gallacetophenone**

Cat. No.: **B154301**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Gallacetophenone** (1-(2,3,4-Trihydroxyphenyl)ethanone), a phenolic compound of interest in pharmaceutical and cosmetic research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and visualizes its primary mechanism of action.

Core Physicochemical Data

A summary of the key physicochemical properties of **Gallacetophenone** is presented in Table 1. These parameters are crucial for understanding its behavior in various solvents, its potential for membrane permeability, and its overall suitability for drug development.

Table 1: Physicochemical Properties of **Gallacetophenone**

Property	Value	Reference(s)
IUPAC Name	1-(2,3,4-Trihydroxyphenyl)ethanone	[1] [2] [3] [4]
Synonyms	2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C	[1] [2] [3] [5]
CAS Number	528-21-2	[1] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₈ H ₈ O ₄	[1] [3] [4] [5] [6] [9]
Molecular Weight	168.15 g/mol	[2] [5] [6] [7] [9]
Appearance	White to brownish-gray crystalline powder	[7]
Melting Point	171-173 °C	[1] [4] [6] [7] [10] [11] [12] [13]
Boiling Point	299 °C (decomposes)	[14]
Solubility	Soluble in 600 parts cold water; more soluble in hot water, alcohol, ether, and solutions of sodium acetate.	[7]
Predicted XlogP	1.1	[15]
pKa	Data not readily available; expected to have acidic protons from the phenolic hydroxyl groups.	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of **Gallacetophenone** can be determined using a capillary melting point apparatus.[2][8][10]

- Sample Preparation: A small amount of finely powdered, dry **Gallacetophenone** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[2]
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point of the sample.[2] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[2]

Boiling Point Determination (Capillary Method)

Due to its high boiling point and tendency to decompose, the boiling point of **Gallacetophenone** is determined under reduced pressure, though a standard capillary method can be described for instructional purposes.[6][7][14]

- Sample Preparation: A small amount of **Gallacetophenone** is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[14]
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).[9]
- Heating: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[15]
- Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination (Shake-Flask Method)

The solubility of **Gallacetophenone** in various solvents can be quantitatively determined using the shake-flask method.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Equilibrium: An excess amount of solid **Gallacetophenone** is added to a known volume of the solvent in a sealed container. The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[16\]](#)
- Phase Separation: The saturated solution is allowed to stand undisturbed at a constant temperature to allow the excess solid to settle.
- Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of **Gallacetophenone** in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λ_{max} and comparing it to a standard calibration curve.[\[19\]](#)
- Calculation: The solubility is then calculated from the determined concentration and the dilution factor.

pKa Determination (Spectrophotometric Method)

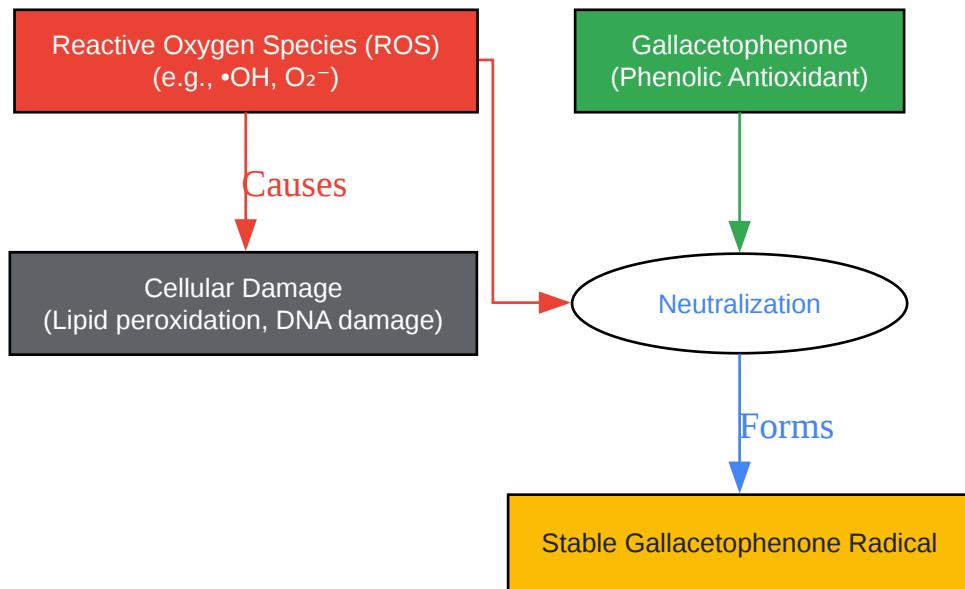
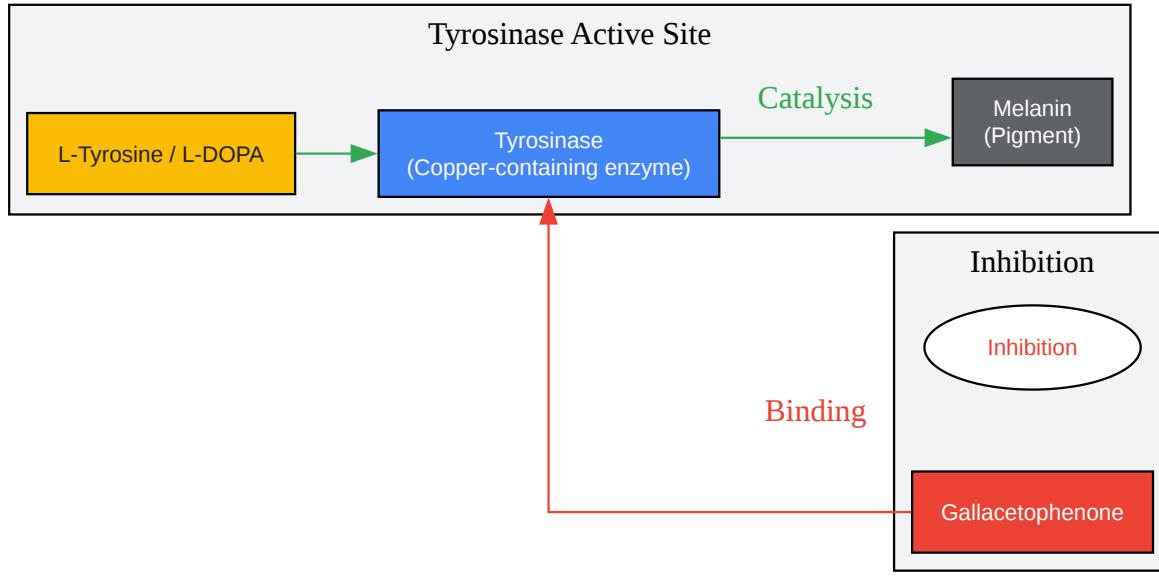
The acid dissociation constants (pKa) of the phenolic hydroxyl groups of **Gallacetophenone** can be determined spectrophotometrically.[\[16\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of **Gallacetophenone** in a suitable solvent (e.g., methanol or ethanol) is also prepared.[\[22\]](#)
- Spectral Measurement: A small, constant aliquot of the **Gallacetophenone** stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded. The absorbance at a wavelength where the protonated and deprotonated forms of **Gallacetophenone** have significantly different molar absorptivities is measured for each pH.[\[23\]](#)
- Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms at each pH is calculated from the absorbance measurements. A plot of pH versus the logarithm

of this ratio is generated. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal (i.e., where the logarithm of the ratio is zero).[16]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) of **Gallacetophenone** between n-octanol and water can be determined using the shake-flask method.[20][21][25][26][27]



- Phase Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[25]
- Partitioning: A known amount of **Gallacetophenone** is dissolved in one of the phases (e.g., the aqueous phase). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.[27]
- Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of **Gallacetophenone** between the two phases to reach equilibrium. The container is then centrifuged to ensure complete phase separation.[26]
- Analysis: The concentration of **Gallacetophenone** in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[20]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **Gallacetophenone** in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[21]

Biological Activity and Signaling Pathways

Gallacetophenone exhibits notable biological activities, primarily as a tyrosinase inhibitor and an antioxidant.[1] These activities are of significant interest in the development of dermatological and pharmaceutical agents.

Tyrosinase Inhibition Pathway

Gallacetophenone has been identified as an effective inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1] Molecular docking studies have elucidated the mechanism of this inhibition, which involves the binding of **Gallacetophenone** to the active site of the enzyme. [28]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Gallacetophenone | 528-21-2 [smolecule.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Gallacetophenone | C8H8O4 | CID 10706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gallacetophenone - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. byjus.com [byjus.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. web.pdx.edu [web.pdx.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. chemistry.beloit.edu [chemistry.beloit.edu]
- 24. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 25. LogP / LogD shake-flask method [protocols.io]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy [jove.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Gallacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154301#physicochemical-properties-of-gallacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com